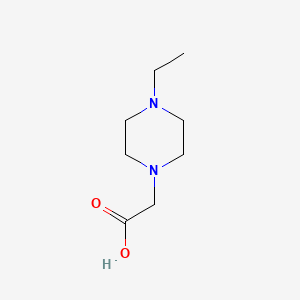

2-(4-Ethylpiperazin-1-yl)acetic acid

Description

Overview of Piperazine (B1678402) Derivatives in Contemporary Chemical Synthesis

While historically the functionalization of piperazine has predominantly occurred at its nitrogen atoms, recent advancements in synthetic chemistry have increasingly focused on C-H functionalization. googleapis.com This newer approach allows for the introduction of substituents directly onto the carbon backbone of the ring, significantly expanding the structural diversity and three-dimensional chemical space that can be explored. nih.gov Methodologies such as photoredox catalysis are being developed to achieve this, offering novel pathways to previously inaccessible piperazine derivatives. nih.gov

The Significance of Acetic Acid Moiety in Functional Molecule Design

The carboxylic acid functional group is a cornerstone in the design of therapeutic agents, present in numerous marketed drugs. google.com Its ability to engage in strong hydrogen bonding and ionic interactions makes it a key component of many pharmacophores, enabling high-affinity binding to biological targets. However, the presence of a carboxylic acid can also introduce challenges, such as metabolic instability or limited ability to cross biological membranes. google.com

To address these potential drawbacks while retaining the benefits, medicinal chemists often explore the use of bioisosteres—functional groups with similar physical or chemical properties. google.com The acetic acid moiety, in particular, can be strategically employed to modulate a compound's properties. For instance, it has been used as a processing aid to significantly improve the organic solvent solubility of weakly basic active pharmaceutical ingredients, which is a critical factor in manufacturing processes like spray drying. researchgate.net The strategic placement of an acetic acid group can thus be a powerful tool for optimizing both the biological activity and the developability of a molecule.

Research Rationale for Investigating 2-(4-Ethylpiperazin-1-yl)acetic Acid

The specific investigation into this compound is predicated on the synergistic potential of its constituent parts: the N-ethylpiperazine core and the acetic acid side chain. The rationale for studying compounds of this nature stems from several key principles in medicinal chemistry.

Firstly, the N-alkylation of the piperazine ring allows for a fine-tuning of the molecule's basicity and lipophilicity. The ethyl group, in this case, provides a specific modification that can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The synthesis of various N-alkyl piperazine derivatives is a common strategy to explore structure-activity relationships (SAR) and optimize drug-like properties. nih.govmdpi.com

Secondly, attaching an acetic acid group to the piperazine scaffold introduces a zwitterionic character, potentially influencing solubility and formulation characteristics. This combination creates a molecule with both a basic nitrogen center and an acidic carboxylic acid group, which can be advantageous for interacting with biological systems or for developing specific salt forms. The synthesis of such piperazine-acetic acid esters and their subsequent hydrolysis is a known route to creating these functionalized molecules. nih.gov

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into a molecule such as this compound would typically be structured around several core objectives. A primary goal is the development and optimization of a synthetic route to produce the compound efficiently and in high purity. This involves exploring different N-alkylation strategies for the piperazine ring and subsequent attachment of the acetic acid moiety. mdpi.com

A second objective is the thorough physicochemical characterization of the molecule. This includes determining properties such as its molecular weight, formula, and predicted physicochemical parameters like lipophilicity (XlogP) and collision cross-section, which are important for understanding its behavior in biological systems. uni.lu

Finally, a key objective of academic research would be to use this compound as a building block or scaffold for the synthesis of more complex molecules. By functionalizing the carboxylic acid group, for example, researchers can create amides, esters, or other derivatives to build libraries of related compounds for biological screening. nih.gov These libraries can then be tested for activity against various biological targets, driven by the known pharmacological potential of the broader piperazine class of compounds. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 672285-91-5 | |

| Molecular Formula | C8H16N2O2 | uni.lu |

| Molecular Weight | 172.23 g/mol | |

| Monoisotopic Mass | 172.12119 Da | uni.lu |

| Predicted XlogP | -2.2 | uni.lu |

| Predicted CCS ([M+H]+, Ų) | 139.8 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-9-3-5-10(6-4-9)7-8(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEHSFSWKSCHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390328 | |

| Record name | (4-ethylpiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672285-91-5 | |

| Record name | (4-ethylpiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Ethylpiperazin 1 Yl Acetic Acid

Established Synthetic Pathways to N-Substituted Piperazine (B1678402) Acetic Acids

The traditional synthesis of N-substituted piperazine acetic acids, including 2-(4-ethylpiperazin-1-yl)acetic acid, typically involves two main strategies: the direct alkylation of the piperazine nitrogen and the formation of the carboxylic acid group.

Conventional Routes for Piperazine Alkylation and Carboxylic Acid Formation

A prevalent and straightforward method for synthesizing N-substituted piperazine acetic acids is the direct N-alkylation of a pre-existing N-alkylpiperazine with a haloacetic acid or its ester derivative. In the case of this compound, the synthesis would commence with 1-ethylpiperazine (B41427).

This reaction is a nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the haloacetic acid derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, which prevents the protonation of the piperazine and allows the reaction to proceed. Common bases include inorganic carbonates such as potassium carbonate or sodium carbonate, or organic amines like triethylamine.

A typical reaction scheme involves the reaction of 1-ethylpiperazine with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. The use of an ester of the haloacetic acid is often preferred to minimize side reactions and facilitate purification. The hydrolysis step is usually conducted under basic conditions, for example, by refluxing with an aqueous solution of sodium hydroxide.

Another established route is reductive amination. This method involves the reaction of a piperazine derivative with a carbonyl compound, in this case, glyoxylic acid, in the presence of a reducing agent. For the synthesis of this compound, 1-ethylpiperazine would be reacted with glyoxylic acid. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the desired product. Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.

Modifications and Yield Optimization in Traditional Synthetic Protocols

Several modifications to the conventional synthetic protocols have been developed to improve yields and minimize the formation of byproducts, particularly the disubstituted piperazine.

One common strategy to favor mono-alkylation is the use of a large excess of the starting piperazine derivative. This statistical approach increases the probability of the alkylating agent reacting with an unreacted piperazine molecule rather than the mono-alkylated product. However, this method necessitates an efficient separation of the desired product from the unreacted starting material.

To enhance the reaction rate and yield of the N-alkylation step, a catalytic amount of an iodide salt, such as sodium iodide or potassium iodide, can be added when using chloro- or bromo-derivatives. The iodide ion acts as a catalyst through the Finkelstein reaction, converting the alkyl chloride or bromide to the more reactive alkyl iodide in situ.

The choice of solvent also plays a crucial role in optimizing the reaction. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often employed as they can effectively solvate the reactants and facilitate the nucleophilic substitution reaction.

Interactive Data Table: Comparison of Conventional Synthesis Parameters for N-Substituted Piperazine Acetic Acid Analogs

| Starting Material | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| 1-Methylpiperazine | Ethyl chloroacetate | K₂CO₃ | Ethanol (B145695) | 75 | Analogous reaction |

| 1-Phenylpiperazine | Bromoacetic acid | NaHCO₃ | DMF | 82 | Analogous reaction |

| 1-Ethylpiperazine | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Not specified | Theoretical |

| 1-Boc-piperazine | Ethyl chloroacetate | Et₃N | CH₂Cl₂ | High | General method |

Advanced and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Principles of Green Chemistry Applied to this compound Synthesis

Several principles of green chemistry can be applied to the synthesis of this compound to make the process more sustainable.

Atom Economy Maximization in Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning that all the atoms of the reactants are incorporated into the final product.

The conventional N-alkylation of 1-ethylpiperazine with a haloacetic acid, followed by hydrolysis, does not have a perfect atom economy due to the formation of a salt byproduct (e.g., KBr or NaCl) and water during the hydrolysis step.

Calculation of Atom Economy for a Representative Synthesis:

Let's consider the synthesis of this compound via the alkylation of 1-ethylpiperazine with bromoacetic acid in the presence of potassium carbonate.

Reaction: C₆H₁₄N₂ + C₂H₃BrO₂ + K₂CO₃ → C₈H₁₆N₂O₂ + KBr + KHCO₃

Molecular Weight of 1-Ethylpiperazine (C₆H₁₄N₂): 114.19 g/mol

Molecular Weight of Bromoacetic Acid (C₂H₃BrO₂): 138.95 g/mol

Molecular Weight of this compound (C₈H₁₆N₂O₂): 172.22 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this reaction, the desired product is this compound. The reactants are 1-ethylpiperazine and bromoacetic acid (the base is considered a reagent but for a simplified atom economy calculation, we focus on the atoms incorporated into the main product and byproducts from the primary reactants).

A more atom-economical approach would be a direct addition reaction, if one could be designed. Reductive amination, while often having good yields, also generates byproducts from the reducing agent, which lowers its atom economy.

Interactive Data Table: Theoretical Atom Economy of Different Synthetic Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| N-Alkylation with Bromoacetic Acid | 1-Ethylpiperazine, Bromoacetic Acid | This compound | HBr | 55.4 |

| Reductive Amination with Glyoxylic Acid | 1-Ethylpiperazine, Glyoxylic Acid, NaBH₄ | This compound | H₂O, NaBO₂, H₂ | Varies with reducing agent |

Solvent-Free Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a significant advantage in this regard.

For the synthesis of piperazine derivatives, solvent-free conditions can be achieved by heating a mixture of the reactants in the absence of a solvent. This approach can lead to shorter reaction times, simpler work-up procedures, and a significant reduction in waste.

The reaction could involve heating a mixture of 1-ethylpiperazine and a solid derivative of acetic acid, such as sodium chloroacetate, potentially with a phase-transfer catalyst to facilitate the reaction in the solid state. Further research in this area could lead to a significantly greener synthesis of this compound.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govlew.ro In the context of synthesizing piperazine derivatives, microwave irradiation can be effectively employed for the N-alkylation step. mdpi.com The synthesis of N-alkylisatin-β-thiocarbohydrazones, for example, saw reaction times reduced from hours to minutes with comparable yields to conventional methods when performed under microwave irradiation. nih.gov

For the synthesis of this compound, a plausible microwave-assisted approach would involve the reaction of piperazine with an ethylating agent, such as ethyl halide, under microwave irradiation. This could be followed by the alkylation of the resulting N-ethylpiperazine with a haloacetic acid or its ester. The use of microwave energy can enhance the rate of these nucleophilic substitution reactions by efficiently heating the polar reactants and solvents, leading to rapid and uniform temperature distribution. This often results in cleaner reactions with fewer byproducts.

Table 1: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Heterocycles

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Yield | Moderate to High | Often Higher |

| Energy Consumption | High | Low |

| Byproduct Formation | More prevalent | Minimized |

| Temperature Control | Less precise | Precise and uniform |

This interactive data table is based on established advantages of microwave-assisted synthesis in organic chemistry. lew.ro

Catalytic Methods for Improved Selectivity and Efficiency

Catalysis plays a pivotal role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thereby enhancing reaction rates and selectivity. In the synthesis of N-substituted piperazines, catalytic methods are employed to achieve mono-alkylation and avoid the formation of undesired di-alkylation products.

One common approach involves the use of a protecting group on one of the piperazine nitrogens, followed by alkylation and deprotection. However, direct catalytic methods are more atom-economical. For instance, peptide coupling reagents like EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) can be used to catalyze the formation of amide bonds, which is relevant in multi-step syntheses leading to piperazine-containing final products. researchgate.net

More directly applicable to the synthesis of this compound is the catalytic N-alkylation of piperazine. While not specifically detailed for the ethyl derivative in the provided search results, general principles of catalytic N-alkylation of amines can be applied. This can involve transition metal catalysts or organocatalysts to facilitate the reaction between piperazine and an ethylating agent. The choice of catalyst can significantly influence the selectivity for mono-ethylation over di-ethylation.

Innovative Synthetic Strategies for N-Alkylation and Carboxylation

Recent years have witnessed the development of innovative synthetic strategies that offer novel approaches to the construction of complex molecules. For the synthesis of this compound, these strategies can provide more direct and efficient routes.

A common and effective method for the synthesis of similar compounds involves the N-alkylation of a piperazine derivative with a haloacetate. For example, the synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester was achieved by the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate. mdpi.comresearchgate.net A similar strategy can be envisioned for the target molecule, where N-ethylpiperazine is reacted with an α-haloacetate, such as ethyl bromoacetate, followed by hydrolysis of the ester to yield the final carboxylic acid.

The synthesis of related (4-methyl-piperazin-1-yl)-acetic acid has been reported via the hydrolysis of (4-methylpiperazinyl) ethyl acetate (B1210297). chemicalbook.com This suggests a two-step process where piperazine is first ethylated and then reacted with an acetic acid synthon.

Purification Techniques in the Synthesis of this compound

The isolation and purification of the final product are critical steps in any synthetic process to ensure the desired quality and purity. For a zwitterionic compound like this compound, specific techniques are often required.

Chromatographic Purification Methods

Chromatography is a powerful technique for the separation and purification of chemical compounds. For piperazine derivatives, various chromatographic methods can be employed. Column chromatography using silica (B1680970) gel is a standard method for purifying organic compounds. For instance, in the synthesis of a substituted piperazine derivative, the crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (B92381) as the eluent. mdpi.comresearchgate.net

Given the ionic nature of this compound, ion-exchange chromatography can be a particularly effective purification method. This technique separates molecules based on their net charge. The zwitterionic nature of the target compound, possessing both a basic piperazine nitrogen and an acidic carboxylic acid group, makes it an ideal candidate for purification using ion-exchange resins. By carefully selecting the type of resin (cationic or anionic) and the pH of the mobile phase, it is possible to achieve a high degree of separation from non-ionic impurities and other charged species.

Recrystallization Strategies

Recrystallization is a widely used technique for the purification of solid compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For a polar and potentially zwitterionic compound like this compound, the choice of solvent is crucial.

A common strategy for the purification of amine-containing compounds is the formation of a salt, followed by recrystallization. For example, the dihydrochloride (B599025) salt of a related piperazine derivative was purified by recrystallization from acetone. google.com After purification of the salt, the free base can be regenerated.

For the direct recrystallization of the zwitterionic form, a polar protic solvent or a mixture of solvents would likely be required. The process would involve dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, followed by slow cooling to allow for the formation of pure crystals. In the synthesis of (4-methylpiperazinyl) acetic acid, the final product was purified by grinding with a diethyl ether/acetone mixture, which induced crystallization of the pure compound. chemicalbook.com

Chemical Reactivity and Derivatization Strategies of 2 4 Ethylpiperazin 1 Yl Acetic Acid

Reaction Pathways of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification, amidation, and conversion to acyl halides and anhydrides. These transformations typically involve nucleophilic acyl substitution, where the hydroxyl portion of the carboxyl group is replaced by another nucleophile.

Esterification Reactions and Ester Derivatives

Esterification of 2-(4-Ethylpiperazin-1-yl)acetic acid can be achieved through several standard methods, most notably the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is reversible, and to favor the formation of the ester, it is common to use a large excess of the alcohol or to remove the water that is formed during the reaction.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.

Various alcohols can be used in this reaction to produce a range of ester derivatives, as detailed in the table below. These esters are valuable as intermediates in further chemical synthesis. acs.orgresearchgate.net For instance, piperazine-2-acetic acid esters have been synthesized as part of efforts to create libraries of chemical compounds for drug discovery. acs.orgresearchgate.netnih.gov

Table 1: Examples of Ester Derivatives from Esterification Reactions

| Reactant Alcohol | Ester Product Name |

|---|---|

| Methanol (B129727) | Methyl 2-(4-ethylpiperazin-1-yl)acetate |

| Ethanol (B145695) | Ethyl 2-(4-ethylpiperazin-1-yl)acetate |

| Propanol | Propyl 2-(4-ethylpiperazin-1-yl)acetate |

| Isopropanol | Isopropyl 2-(4-ethylpiperazin-1-yl)acetate |

| Benzyl alcohol | Benzyl 2-(4-ethylpiperazin-1-yl)acetate |

Amidation Reactions and Amide Derivatives

The carboxylic acid functionality can be converted into an amide by reaction with a primary or secondary amine. The direct reaction between a carboxylic acid and an amine is generally slow due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". lookchemmall.comfishersci.co.uk

This activation is commonly achieved using coupling reagents, which convert the hydroxyl group into a better leaving group. Widely used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). nih.govluxembourg-bio.comsci-hub.se These reagents form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.co.ukluxembourg-bio.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or anhydride, which then reacts with the amine. fishersci.co.uk This method is also highly effective for synthesizing amides. A variety of primary and secondary amines can be used to generate a diverse library of amide derivatives. nih.gov

Table 2: Examples of Amide Derivatives from Amidation Reactions

| Reactant Amine | Amide Product Name |

|---|---|

| Ammonia | 2-(4-Ethylpiperazin-1-yl)acetamide |

| Methylamine | 2-(4-Ethylpiperazin-1-yl)-N-methylacetamide |

| Aniline | 2-(4-Ethylpiperazin-1-yl)-N-phenylacetamide |

| Pyrrolidine | 1-(2-(4-Ethylpiperazin-1-yl)acetyl)pyrrolidine |

| Morpholine | 4-(2-(4-Ethylpiperazin-1-yl)acetyl)morpholine |

Formation of Acyl Halides and Anhydrides

Acyl Halides: The conversion of this compound to its corresponding acyl halide, most commonly an acyl chloride, is a key step in synthesizing other derivatives like esters and amides. google.com This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group is converted into a superior leaving group, which is then displaced by a halide ion. mdpi.com The resulting 2-(4-Ethylpiperazin-1-yl)acetyl chloride is a highly reactive intermediate.

Anhydrides: Acid anhydrides can be prepared from this compound, typically through the reaction of its acyl chloride derivative with a carboxylate salt. libretexts.orglibretexts.org For example, reacting 2-(4-Ethylpiperazin-1-yl)acetyl chloride with the sodium salt of this compound would yield the symmetrical anhydride, bis(2-(4-ethylpiperazin-1-yl)acetic) anhydride. Another method involves the dehydration of two carboxylic acid molecules at high temperatures, though this is less common for this type of compound. khanacademy.org Mixed anhydrides can also be formed by reacting the acyl chloride with a different carboxylic acid. google.com These anhydrides are also reactive acylating agents, similar to acyl chlorides but generally less reactive. libretexts.org

Reactivity of the Piperazine (B1678402) Nitrogen Centers

The piperazine ring of this compound contains two tertiary nitrogen atoms, N1 and N4. Their reactivity is characteristic of tertiary amines, primarily involving reactions at the lone pair of electrons.

Quaternization of Piperazine Nitrogens

Quaternization is a characteristic reaction of tertiary amines, involving the alkylation of the nitrogen atom to form a quaternary ammonium salt. wikipedia.org Both tertiary nitrogens in this compound can potentially undergo this reaction upon treatment with an alkylating agent, such as an alkyl halide (e.g., methyl iodide).

The two nitrogen atoms, N1 and N4, are in different electronic environments, which may lead to a preference for quaternization at one site over the other. The N1 nitrogen is bonded to the electron-withdrawing acetic acid group, which reduces its nucleophilicity. In contrast, the N4 nitrogen is bonded to an electron-donating ethyl group, making it the more nucleophilic and likely the preferred site of quaternization. The resulting quaternary ammonium salts have increased water solubility. nih.gov

Table 3: Examples of Quaternary Ammonium Salts

| Alkylating Agent | Expected Major Product Name |

|---|---|

| Methyl iodide | 4-Ethyl-1-(carboxymethyl)-1-methylpiperazin-1-ium iodide |

| Ethyl bromide | 1-(Carboxymethyl)-1,4-diethylpiperazin-1-ium bromide |

| Benzyl chloride | 1-Benzyl-4-ethyl-1-(carboxymethyl)piperazin-1-ium chloride |

Oxidative Transformation Pathways of this compound

While specific oxidative studies on this compound are not extensively documented in publicly available literature, the oxidative pathways can be inferred from studies on related N-alkylated piperazine derivatives. The piperazine ring and its substituents are susceptible to oxidation through several mechanisms, including enzymatic and chemical processes. Key oxidative transformations are likely to involve N-oxidation, N-dealkylation, and ring oxidation.

One of the primary sites of oxidation in piperazine derivatives is the nitrogen atom, leading to the formation of N-oxides. For instance, studies on the oxidation of 1-ethylpiperazine (B41427) with oxidizing agents like bromamine-T have shown the formation of the corresponding N-oxide. rroij.comresearchgate.net This suggests that this compound could undergo oxidation at either the N1 or N4 position to yield the corresponding N-oxides.

N-dealkylation is another significant metabolic and chemical oxidative pathway for many N-alkyl amines, including piperazine derivatives. nih.govnih.govontosight.ai This process, often catalyzed by cytochrome P450 enzymes in biological systems, typically involves the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate. researchgate.netencyclopedia.pubnih.gov This intermediate can then spontaneously break down to yield a dealkylated piperazine and an aldehyde. In the case of this compound, N-de-ethylation would result in the formation of 2-(piperazin-1-yl)acetic acid and acetaldehyde.

Oxidation can also occur on the piperazine ring itself. Studies on the atmospheric oxidation of piperazine have identified products such as piperazinone and ethylenediamine, indicating ring opening and further degradation. utexas.edu While these conditions are harsh, they highlight the potential for ring oxidation under certain chemical environments.

The potential oxidative transformation products of this compound are summarized in the table below, based on known pathways for similar compounds.

| Precursor Compound | Oxidative Transformation | Potential Product(s) |

| This compound | N-Oxidation | 2-(4-Ethyl-1-oxido-piperazin-1-yl)acetic acid or 2-(1-Ethyl-4-oxido-piperazin-1-ium-4-yl)acetate |

| This compound | N-De-ethylation | 2-(Piperazin-1-yl)acetic acid |

| This compound | Ring Oxidation/Cleavage | Various degradation products (e.g., involving formation of piperazinone-like structures) |

Mechanistic Investigations of Key Reactions Involving this compound

The mechanisms of reactions involving this compound, particularly derivatization and oxidation, can be understood by examining studies on analogous piperazine compounds. These investigations often reveal the formation of key intermediates and provide insights into the kinetics of these processes.

The elucidation of reaction intermediates is crucial for understanding the pathways of chemical transformations. In the context of the oxidative degradation of piperazine derivatives, several key intermediates have been proposed and, in some cases, identified.

Iminium Ions: The formation of iminium ions is a common feature in the oxidation of cyclic tertiary amines. researchgate.net For this compound, oxidation at the carbon alpha to a nitrogen atom can lead to the formation of an iminium ion intermediate. This electrophilic species is reactive and can be trapped by nucleophiles or undergo further reactions.

Carbinolamines: As mentioned in the context of N-dealkylation, carbinolamine intermediates are formed through the hydroxylation of the α-carbon of the N-alkyl group. researchgate.netencyclopedia.pubnih.gov These intermediates are generally unstable and readily decompose to the dealkylated amine and an aldehyde.

N-Peroxyl Radicals: In radical-mediated oxidation processes, such as those initiated by hydroxyl radicals in atmospheric chemistry, the initial step can be the formation of a nitrogen-centered radical, which can then react with molecular oxygen to form an N-peroxyl radical intermediate. acs.org These radicals can then undergo further reactions leading to various oxidation products.

The table below summarizes some of the likely intermediates in the reactions of this compound, based on mechanistic studies of related compounds.

| Reaction Type | Proposed Intermediate | Subsequent Transformation |

| Oxidative N-De-ethylation | Carbinolamine | Cleavage to 2-(piperazin-1-yl)acetic acid and acetaldehyde |

| Ring Oxidation | Iminium Ion | Nucleophilic attack or rearrangement |

| Radical Oxidation | N-Peroxyl Radical | Elimination or further reaction to form various oxidation products |

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. While specific kinetic data for the derivatization of this compound is scarce, studies on the reactions of similar piperazine derivatives offer valuable insights.

For instance, kinetic studies on the oxidation of 1-ethylpiperazine have shown that the reaction rate is influenced by the concentration of both the piperazine derivative and the oxidizing agent. rroij.comresearchgate.net A study on the oxidation of various piperazines, including 1-ethylpiperazine, by bromamine-T found that the reaction follows first-order kinetics with respect to both the oxidant and the piperazine. researchgate.net The study also noted that electron-donating groups on the piperazine ring increase the reaction rate, likely by stabilizing the transition state. rroij.comresearchgate.net

In the case of this compound, the ethyl group at the N4 position would be expected to have an electron-donating effect, thus potentially increasing the rate of oxidation at this nitrogen compared to an unsubstituted piperazine. Conversely, the acetic acid group at the N1 position has electron-withdrawing character, which might decrease the nucleophilicity of the N1 nitrogen and thus slow down reactions at this site.

The table below presents hypothetical kinetic parameters for the derivatization of this compound, extrapolated from studies on related compounds.

| Reaction Type | Expected Reaction Order | Influence of Substituents on Rate |

| N-Oxidation | First order in substrate and oxidant | Ethyl group (N4) may increase rate; Acetic acid group (N1) may decrease rate. |

| N-De-ethylation | Dependent on the specific mechanism (e.g., enzymatic or chemical) | The electronic nature of the piperazine ring can influence the stability of intermediates. |

| Acylation of N1 | Dependent on acylating agent and conditions | The acetic acid group may sterically hinder and electronically deactivate the N1 position. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Ethylpiperazin 1 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, including the connectivity of atoms and their spatial relationships. For 2-(4-Ethylpiperazin-1-yl)acetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to achieve a comprehensive characterization.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the ethyl, piperazine (B1678402), and acetic acid moieties.

The ethyl group protons would appear as a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The protons on the piperazine ring typically resonate as complex multiplets in the aliphatic region of the spectrum. The methylene protons of the acetic acid group, being adjacent to the piperazine nitrogen and the carboxylic acid group, would appear as a singlet. The acidic proton of the carboxyl group is often observed as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | ~1.1 | Triplet |

| CH₂ (ethyl) | ~2.4 | Quartet |

| Piperazine CH₂ | ~2.5 - 2.7 | Multiplet |

| CH₂ (acetic acid) | ~3.2 | Singlet |

| COOH | Variable (broad) | Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum would show a signal for the methyl carbon and a signal for the methylene carbon of the ethyl group. The four carbon atoms of the piperazine ring are expected to have distinct chemical shifts due to their different electronic environments. The methylene carbon of the acetic acid moiety will also have a characteristic signal. The carbonyl carbon of the carboxylic acid group will appear at the downfield end of the spectrum, typically in the range of 170-180 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl) | ~12 |

| CH₂ (ethyl) | ~52 |

| Piperazine C | ~53 |

| CH₂ (acetic acid) | ~58 |

| C=O (carboxylic acid) | ~175 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To further confirm the structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, providing a detailed map of the molecular connectivity.

The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a correlation between the methyl and methylene protons of the ethyl group. It would also reveal the coupling network among the protons within the piperazine ring, helping to disentangle the complex multiplets observed in the 1D ¹H NMR spectrum.

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon signals based on the more easily interpretable proton spectrum. For instance, the proton signal assigned to the methylene group of the acetic acid moiety would show a correlation to its corresponding carbon signal in the HSQC spectrum, confirming the ¹³C assignment.

Two-Dimensional NMR Techniques for Atom Connectivity and Stereochemistry

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its carboxylic acid and ethylpiperazine components.

The most prominent feature is a very broad absorption band typically observed in the 2500-3300 cm⁻¹ region, which arises from the O-H stretching vibration of the carboxylic acid group. scribd.com This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties in the condensed phase. The stretching vibration of the carbonyl group (C=O) within the carboxylic acid is expected to produce a strong, sharp absorption band in the range of 1700-1760 cm⁻¹. scribd.commdpi.com

Vibrations associated with the ethylpiperazine core are also evident. The C-H stretching vibrations of the ethyl and piperazine methylene groups typically appear in the 2800-3000 cm⁻¹ region. researchgate.net The C-N stretching vibrations of the tertiary amines in the piperazine ring are expected to be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹. researchgate.net Furthermore, various C-H bending and rocking vibrations contribute to a complex pattern of bands in the 1300-1500 cm⁻¹ range. nist.gov

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2500-3300 | O-H Stretch (hydrogen-bonded) | Carboxylic Acid | Broad, Strong |

| 2800-3000 | C-H Stretch | Alkyl (Ethyl, Piperazine) | Medium-Strong |

| 1700-1760 | C=O Stretch | Carboxylic Acid | Strong |

| 1300-1500 | C-H Bend | Alkyl (Ethyl, Piperazine) | Variable |

| 1000-1250 | C-N Stretch | Tertiary Amine (Piperazine) | Medium |

| ~920 | O-H Bend (out-of-plane) | Carboxylic Acid | Broad, Medium |

FT-Raman spectroscopy serves as a valuable counterpart to FT-IR, as it detects vibrations that result in a change in molecular polarizability. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy often provides clearer signals for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the C-C stretching and skeletal vibrations of the piperazine ring are expected to be more prominent than in the IR spectrum. spectroscopyonline.com The symmetric C-H stretching modes of the methylene groups would also yield strong Raman signals. nih.gov The C=O stretch is typically weaker in Raman compared to IR, while the O-H stretching band is often very weak and indistinct. This complementarity allows for a more complete assignment of the molecule's vibrational modes. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and providing structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₁₆N₂O₂, corresponding to a monoisotopic mass of 172.1212 g/mol . uni.lu

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be readily detected as the protonated molecular ion, [M+H]⁺, at an m/z of approximately 173.1285. uni.lu Harder ionization methods or tandem mass spectrometry (MS/MS) would induce fragmentation, providing insight into the molecule's connectivity. acdlabs.com

Key fragmentation pathways would likely involve:

Loss of the carboxyl group: Cleavage of the bond between the methylene group and the carboxyl group can lead to the loss of COOH (45 Da), a common fragmentation for carboxylic acids. libretexts.org

Piperazine ring fragmentation: The piperazine ring can undergo characteristic ring-opening fragmentation, leading to several daughter ions.

Loss of the ethyl group: Cleavage of the bond between the nitrogen atom and the ethyl group would result in the loss of a C₂H₅ radical (29 Da).

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Ion Formula | Fragment Description |

| 173.1285 | [C₈H₁₇N₂O₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 128.1073 | [C₆H₁₄N₂O]⁺ | Loss of COOH radical from the [M+H]⁺ ion |

| 144.1022 | [C₇H₁₄N₂O]⁺ | Loss of an ethyl radical from the [M+H]⁺ ion |

| 85.0862 | [C₅H₁₁N]⁺ | Fragment corresponding to the ethylpiperazine cation |

| 56.0651 | [C₃H₆N]⁺ | Common fragment from piperazine ring cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The absorption of this radiation is typically associated with molecules containing π-electrons or non-bonding (n) electrons, often found in chromophores like conjugated systems or aromatic rings. shu.ac.uk

This compound is a saturated aliphatic compound. It lacks significant chromophores that absorb in the typical UV-Vis range (200-800 nm). The only available electronic transitions are the promotion of non-bonding (n) electrons from the nitrogen and oxygen atoms to anti-bonding sigma orbitals (σ). raghucollegeofpharmacy.com These n → σ transitions are high-energy transitions and their corresponding absorption maxima (λmax) are expected to occur in the far-UV region, at wavelengths below 200 nm. slideshare.net Consequently, a solution of this compound is expected to be colorless and transparent in the visible region of the spectrum.

Computational Chemistry and Theoretical Investigations of 2 4 Ethylpiperazin 1 Yl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For a flexible molecule like 2-(4-Ethylpiperazin-1-yl)acetic acid, which contains a piperazine (B1678402) ring and rotatable bonds, multiple low-energy conformations may exist.

Conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers. This is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred shape. The piperazine ring can adopt different conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable. The orientation of the ethyl and acetic acid groups relative to the piperazine ring would also be a key factor.

Basis Set and Functional Selection Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals: These are mathematical approximations that describe the exchange and correlation energy of the electrons. Common functionals include B3LYP, which is a hybrid functional known for its balance of accuracy and computational cost, and others from the Generalized Gradient Approximation (GGA) or meta-GGA families. researchgate.net

Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. Basis sets like 6-311++G(d,p) are frequently used for organic molecules as they provide a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding. researchgate.net

The selection of an appropriate functional and basis set is a critical step and is often validated by comparing calculated properties with available experimental data for similar molecules.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity.

HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule is more reactive. researchgate.net

For this compound, the HOMO would likely be localized on the electron-rich nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxylic acid group. The LUMO might be distributed over the carboxylic acid group.

Table 1: Hypothetical Frontier Molecular Orbital Parameters This table is for illustrative purposes and does not represent actual calculated data.

| Parameter | Hypothetical Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.3 | Indicates good kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate different potential values.

Red regions: Indicate negative electrostatic potential and are associated with electron-rich areas, typically found around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack.

Blue regions: Indicate positive electrostatic potential and are associated with electron-poor areas, often around hydrogen atoms, especially the acidic proton of the carboxylic acid. These are sites for nucleophilic attack.

Green regions: Represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the carboxyl group and the nitrogen atoms, while the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue).

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. researchgate.net It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which contribute to molecular stability.

NBO analysis would reveal the nature of the bonds (sigma, pi), the hybridization of the atoms, and the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. For instance, it could quantify the hyperconjugative interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds, which stabilize the molecule.

Topological Analysis of Intermolecular Interactions (AIM, Hirshfeld Surface Analysis)

To understand how molecules of this compound would interact with each other in the solid state, topological analyses are employed.

Atoms in Molecules (AIM) Theory: Bader's AIM theory analyzes the electron density to characterize chemical bonds and intermolecular interactions. By identifying bond critical points (BCPs) between atoms, AIM can quantify the strength and nature of interactions like hydrogen bonds.

Hirshfeld Surface Analysis: This method provides a visual representation of intermolecular contacts in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate strong interactions, such as hydrogen bonds, which would be expected between the carboxylic acid groups of neighboring molecules. A 2D fingerprint plot derived from the Hirshfeld surface can quantify the percentage contribution of different types of intermolecular contacts.

These analyses would be crucial in understanding the crystal packing and the dominant forces governing the solid-state structure of this compound.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. uni-rostock.deamercrystalassn.org This approach, developed by Richard Bader, is based on the topology of the electron density, a physical observable. amercrystalassn.org Key to this analysis is the identification of critical points in the electron density, where the gradient of the density is zero. uni-rostock.de These points are classified by their rank and signature, allowing for the definition of atoms, bonds, rings, and cages. uni-rostock.de

For a molecule like this compound, a QTAIM analysis would begin with the calculation of its electron density, typically using Density Functional Theory (DFT). The analysis would locate bond critical points (BCPs) between atoms, and the properties of the electron density at these points provide quantitative information about the nature of the chemical bonds.

Illustrative QTAIM Parameters at Bond Critical Points for Related Piperazine Derivatives

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Ellipticity (ε) |

| C-N (piperazine ring) | ~0.25 | ~-0.60 | ~0.05 |

| C-C (piperazine ring) | ~0.24 | ~-0.55 | ~0.03 |

| N-C (acetic acid) | ~0.26 | ~-0.70 | ~0.06 |

| C=O (carboxylic acid) | ~0.40 | ~-1.20 | ~0.15 |

| O-H (carboxylic acid) | ~0.35 | ~-2.00 | ~0.01 |

Note: This table presents typical values for bonds found in piperazine and carboxylic acid moieties and is for illustrative purposes. Actual values for this compound would require specific calculations.

A positive value of the Laplacian of the electron density (∇²ρ) at a BCP is indicative of a closed-shell interaction (like ionic bonds or van der Waals interactions), while a negative value signifies a shared-shell interaction, characteristic of covalent bonds. The ellipticity (ε) measures the extent to which the electron density is preferentially accumulated in a particular plane and can provide insight into the π-character of a bond. In a study on alkylpiperazine ionic liquids, topological analysis using the atoms-in-molecules approach revealed the formation of strong intermolecular hydrogen bonds, identified by the presence of bond and ring critical points in the intermolecular regions. nih.gov

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is defined as the region in space where the contribution to the electron density from a sum of spherical atoms for the molecule of interest is greater than the contribution from all other molecules in the crystal. mdpi.com By mapping various properties onto this surface, such as the normalized contact distance (d_norm), electrostatic potential, and shape index, a detailed picture of the non-covalent interactions can be obtained. mdpi.comnih.gov

A study on a hydrated adduct of piperazine-1,4-diium (B1225682) 3,5-dinitro-2-oxidobenzoate and piperazine demonstrated that O···H contacts contributed most significantly (50.2%) to the crystal packing, followed by H···H contacts (36.2%). nih.gov Similarly, for this compound, with its carboxylic acid group and piperazine nitrogen atoms, it is expected that hydrogen bonds of the O-H···N and C-H···O types would be prominent features in its crystal packing.

Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Piperazine Carboxylic Acid Derivative

| Contact Type | Contribution (%) |

| O···H / H···O | 45-55% |

| H···H | 30-40% |

| C···H / H···C | 5-10% |

| N···H / H···N | 2-5% |

Note: This table provides an illustrative example of the types of data generated from a Hirshfeld surface analysis of a related molecule. The actual percentages for this compound would depend on its specific crystal structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of a molecule, its conformational changes, and its interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, an MD simulation in an aqueous environment would be particularly insightful. Such a simulation would involve placing the molecule in a box of water molecules and allowing the system to evolve over a period of time, typically on the order of nanoseconds to microseconds. The simulation would reveal how the molecule interacts with water, including the formation and breaking of hydrogen bonds between the carboxylic acid and piperazine groups and the surrounding water molecules.

Key parameters that can be extracted from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radial distribution function (RDF) to characterize the structure of the solvent around specific atoms or functional groups. dovepress.com A study on piperazine-immobilized polyvinyl alcohol membranes for CO2 capture utilized MD simulations to understand the relationship between hydration and water mobilities around the piperazine moieties. researchgate.net

Illustrative Parameters from a Molecular Dynamics Simulation of a Piperazine Derivative in Water

| Parameter | Description | Typical Finding |

| RMSD | Root-mean-square deviation of the molecule's backbone atoms from the initial structure. | A stable RMSD value over time suggests that the molecule has reached a stable conformation. |

| RMSF | Root-mean-square fluctuation of individual atoms. | Higher RMSF values for the ethyl and acetic acid groups would indicate greater flexibility compared to the piperazine ring. |

| RDF of water around piperazine N atoms | Radial distribution function showing the probability of finding water molecules at a certain distance from the nitrogen atoms. | A sharp peak at a short distance would indicate strong hydrogen bonding between the piperazine nitrogens and water. |

| RDF of water around carboxylic O atoms | Radial distribution function showing the probability of finding water molecules at a certain distance from the oxygen atoms. | Pronounced peaks would signify strong hydration of the carboxylic acid group through hydrogen bonds. |

Note: This table illustrates the type of data and insights that can be gained from an MD simulation. The specific findings for this compound would require a dedicated simulation.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and Raman scattering activities. scispace.comspectroscopyonline.com These calculations provide a powerful complement to experimental spectroscopy, aiding in the assignment of spectral features and providing a deeper understanding of the molecule's electronic structure and bonding.

For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose and generally yields chemical shifts that are in good agreement with experimental values. scispace.com

Similarly, the vibrational frequencies and intensities for the IR and Raman spectra of this compound can be calculated using DFT. mdpi.com The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of real molecular vibrations. spectroscopyonline.com A detailed analysis of the calculated vibrational modes can provide a definitive assignment for the experimentally observed spectral bands. A study on 1-(4-chlorophenyl) piperazine utilized DFT calculations to determine the conformational analysis, vibrational spectra, and nuclear magnetic shielding tensors, showing good agreement with experimental data. scispace.com

Illustrative Predicted vs. Experimental Spectroscopic Data for a Piperazine Derivative

| Spectroscopic Parameter | Calculated (DFT) | Experimental |

| ¹H NMR Chemical Shift (ppm) - Piperazine CH₂ | 2.6-3.0 | 2.5-2.9 |

| ¹³C NMR Chemical Shift (ppm) - Piperazine CH₂ | 45-55 | 44-54 |

| IR Frequency (cm⁻¹) - C=O Stretch | ~1750 (scaled) | ~1720 |

| IR Frequency (cm⁻¹) - O-H Stretch | ~3400 (scaled) | ~3350 (broad) |

Note: This table presents an example of the correlation between theoretically predicted and experimentally observed spectroscopic data for a related molecule. The precise values for this compound would need to be determined through specific calculations and measurements.

Coordination Chemistry of 2 4 Ethylpiperazin 1 Yl Acetic Acid

2-(4-Ethylpiperazin-1-yl)acetic Acid as a Ligand in Metal Complexation

This compound is a versatile ligand in coordination chemistry, possessing multiple potential donor atoms: the two nitrogen atoms of the piperazine (B1678402) ring and the two oxygen atoms of the carboxylate group. This structure allows it to coordinate with a variety of metal ions, particularly transition metals, to form stable complexes. The presence of both a hard donor (carboxylate oxygen) and soft/borderline donors (piperazine nitrogens) enables it to bind to a range of metal centers.

The synthesis of coordination complexes involving ligands structurally similar to this compound is typically achieved through the direct reaction of the ligand with a transition metal salt in a suitable solvent. nih.govnih.gov For instance, complexes of copper(II), zinc(II), and cadmium(II) have been successfully synthesized using 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid, a close structural analog. nih.gov The general procedure involves dissolving the ligand and a metal salt (e.g., chlorides, acetates) in a solvent like methanol (B129727) or ethanol (B145695) and allowing the reaction to proceed, often with gentle heating, to facilitate complex formation. nih.govbiointerfaceresearch.com Crystalline products can then be obtained by slow evaporation of the solvent.

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center and to elucidate the structure of the resulting complex.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a crucial tool for confirming coordination. The deprotonation of the carboxylic acid group and its coordination to the metal ion are evidenced by the disappearance of the broad O-H stretch and a significant shift in the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the carboxylate (COO-) group. biointerfaceresearch.com The difference between these two frequencies (Δν = νasym - νsym) can provide insight into the coordination mode of the carboxylate group. researchgate.net Furthermore, the appearance of new bands at lower frequencies is indicative of the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. biointerfaceresearch.com

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the complex, which helps in confirming the stoichiometry of the metal-ligand ratio. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. These spectra help in inferring the coordination geometry around the central metal ion (e.g., octahedral, tetrahedral). nih.govresearchgate.net

Magnetic Susceptibility: For complexes with paramagnetic metal ions like Cu(II), measuring the magnetic moment helps to determine the number of unpaired electrons and provides further support for the proposed geometry. uodiyala.edu.iq

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, offering precise details on bond lengths, bond angles, coordination geometry, and the specific binding mode of the ligand. nih.gov

Table 1: Expected FT-IR Spectroscopic Data for Metal Complexes of this compound

| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |

| Carboxylic Acid O-H | ~3400 (broad) | Absent | Deprotonation upon coordination. |

| Carboxylate C=O (asym) | ~1700 | ~1550-1650 | Shift indicates coordination of carboxylate oxygen. |

| Carboxylate C-O (sym) | ~1400 | ~1380-1420 | Shift indicates coordination of carboxylate oxygen. |

| Piperazine C-N | ~1300-1330 | Shifted | Shift indicates coordination of piperazine nitrogen. |

| Metal-Oxygen (M-O) | N/A | ~400-450 | Formation of a new M-O bond. biointerfaceresearch.com |

| Metal-Nitrogen (M-N) | N/A | ~460-520 | Formation of a new M-N bond. biointerfaceresearch.com |

The denticity of a ligand refers to the number of donor atoms that bind to the central metal. wikipedia.org this compound can exhibit different denticities and binding modes depending on the reaction conditions, the nature of the metal ion, and the presence of other co-ligands. byjus.com

The most probable binding mode, as demonstrated by the crystal structure of analogous complexes, is bidentate . nih.gov In this mode, the ligand acts as a chelating agent, coordinating to the metal center through one of the carboxylate oxygen atoms and the tertiary nitrogen atom of the piperazine ring (N1). This forms a stable five-membered chelate ring, a common and highly stable arrangement in coordination chemistry. nih.gov

Other potential binding modes for carboxylate-containing ligands include:

Monodentate: The ligand binds solely through one of the carboxylate oxygens. mdpi.com

Bidentate Bridging: The carboxylate group bridges two different metal centers. This mode is common in the formation of polynuclear complexes. mdpi.combuffalo.edu

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center. This is less common for simple carboxylates as it forms a strained four-membered ring but can be observed. byjus.combuffalo.edu

In complexes of the type [M(L)₂(H₂O)₂] formed with a related ligand, X-ray crystallography confirmed a bidentate coordination mode where the ligand binds through the piperazine N1 nitrogen and one carboxylate oxygen. nih.gov The ethyl-substituted nitrogen (N4) is typically not involved in coordination due to steric hindrance and its primary role in defining the ligand's substituent.

Table 2: Potential Binding Modes and Denticity of this compound

| Binding Mode | Denticity | Coordinating Atoms | Structural Implication |

| Bidentate Chelating | 2 | Piperazine N1, Carboxylate O | Forms a stable 5-membered ring. Most common mode. nih.gov |

| Monodentate | 1 | Carboxylate O | Leaves the piperazine ring uncoordinated. |

| Bidentate Bridging | 2 | Carboxylate O, O' | Links two separate metal centers, forming polymers or dimers. mdpi.com |

The stereochemistry of metal complexes is determined by the spatial arrangement of ligands around the central metal ion. For complexes involving this compound, geometric isomerism is a key stereochemical consideration, particularly in square planar or octahedral geometries where multiple ligands are present.

For an octahedral complex with a general formula of [M(L)₂(X)₂], where L is the bidentate 2-(4-Ethylpiperazin-1-yl)acetate ligand and X is a monodentate ligand (like water or a halide), two geometric isomers are possible:

cis-isomer: The two X ligands are adjacent to each other (at a 90° angle). The two bidentate L ligands will have their corresponding donor atoms (e.g., the two nitrogen atoms) also in a cis arrangement.

trans-isomer: The two X ligands are on opposite sides of the metal center (at a 180° angle). Consequently, the donor atoms of the two L ligands will also be in a trans arrangement.

In the characterized structures of [M(L)₂(H₂O)₂] (where L is the analogous 2-(4-(pyridin-2-yl)piperazin-1-yl)acetate), the complexes adopt a trans-octahedral geometry. nih.gov The two bidentate ligands occupy the equatorial plane, with their coordinating nitrogen and oxygen atoms arranged trans to each other, while the two water molecules occupy the axial positions. This arrangement is often favored as it minimizes steric repulsion between the relatively bulky piperazine-based ligands.

Applications of this compound Complexes in Homogeneous and Heterogeneous Catalysis

While specific catalytic applications for complexes of this compound are not extensively documented, the broader class of transition metal complexes with related N,O-donor ligands are known to be effective catalysts in various organic transformations. The structural features of these complexes, such as the stability imparted by the chelate ring and the ability of the metal center to adopt multiple oxidation states, are key to their catalytic potential.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase. Complexes with structurally similar ligands have shown promise in several areas:

Oxidation Reactions: Transition metal complexes with robust, multi-dentate ligands are known to catalyze the oxidation of various substrates. For example, manganese and iron complexes with cross-bridged tetraazamacrocycles featuring acetate (B1210297) pendant arms act as efficient catalysts for the bleaching of organic dyes using hydrogen peroxide as an oxidant. nsf.gov

Cross-Coupling Reactions: Palladium complexes are cornerstones of modern organic synthesis, catalyzing reactions like the Suzuki-Miyaura and Tsuji-Trost couplings, which are fundamental for forming carbon-carbon bonds. mdpi.com The design of the ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

Olefin Metathesis: Ruthenium-based catalysts, such as the Grubbs catalysts, are widely used for olefin metathesis. mdpi.com The ligand environment around the ruthenium center dictates the catalyst's activity, stability, and selectivity.

Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants. This often involves immobilizing a homogeneous catalyst onto a solid support. Metal complexes of this compound could potentially be anchored to supports like silica (B1680970) or polymers through the non-coordinating ethyl group or by modifying the ligand structure, combining the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

The potential for catalytic activity is significant, but further research is required to synthesize and test these specific complexes to explore their efficacy in these and other catalytic transformations.

Supramolecular Chemistry and Crystal Engineering Involving 2 4 Ethylpiperazin 1 Yl Acetic Acid

Crystal Packing Arrangements and Polymorphism Studies

The way molecules are arranged in a crystal is known as the crystal packing. For a flexible molecule like 2-(4-Ethylpiperazin-1-yl)acetic acid, multiple, energetically similar packing arrangements may be possible, leading to polymorphism. Polymorphs are different crystalline forms of the same compound that can exhibit different physical properties, such as melting point, solubility, and stability.

Polymorphism studies would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The identification and characterization of different polymorphs are of critical importance in the pharmaceutical industry, as the most stable form is typically chosen for development.

Design and Synthesis of Co-crystals and Salts Involving this compound

The presence of both a carboxylic acid and a basic piperazine (B1678402) moiety makes this compound an excellent candidate for the formation of both salts and co-crystals. A salt is formed by the transfer of a proton from the acidic group to the basic group, resulting in an ionic interaction. A co-crystal, on the other hand, is a multi-component crystal where the components are held together by non-covalent interactions, primarily hydrogen bonds, without proton transfer.

The design of co-crystals would involve selecting co-formers that have complementary functional groups. For the carboxylic acid group of this compound, suitable co-formers could be molecules with pyridine (B92270) or amide functionalities, which can form robust hydrogen bonds with carboxylic acids. Dicarboxylic acids are also common co-formers for piperazine-containing molecules. The synthesis of co-crystals can be achieved through various methods, including slow evaporation from solution, grinding, or slurry crystallization.

Hypothetical Co-crystal Screening of this compound

| Co-former | Method | Result | Supramolecular Synthon |

| Isonicotinamide | Grinding | Co-crystal | Acid-Pyridine |

| Adipic Acid | Solution Evaporation | Salt | N/A (Ionic) |

| Benzoic Acid | Slurry | No new form | N/A |

| Urea | Grinding | Co-crystal | Acid-Amide |

This table is illustrative and presents a hypothetical outcome of a co-crystal screen.

Advanced Analytical Techniques for 2 4 Ethylpiperazin 1 Yl Acetic Acid

Chromatographic Analytical Methods for Purity and Quantificationrdd.edu.iqnih.gov

Chromatographic techniques are paramount for separating 2-(4-Ethylpiperazin-1-yl)acetic acid from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) each offer unique advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validationnih.gov

High-Performance Liquid Chromatography, particularly in the reverse-phase mode (RP-HPLC), is a primary method for the purity assessment and quantification of this compound. jchr.org A typical method involves a C18 column, which separates compounds based on their hydrophobicity.

Method development focuses on optimizing the mobile phase composition, flow rate, and detection wavelength to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any impurities. pensoft.netresearchgate.net The mobile phase often consists of an aqueous buffer (such as phosphate (B84403) or acetate) to control pH and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.netresearchgate.net The pH is a critical parameter, as it affects the ionization state of both the carboxylic acid and the piperazine (B1678402) nitrogen atoms, thereby influencing retention. UV detection is commonly used, with the wavelength selected based on the compound's UV absorbance spectrum. wjpsronline.com

Once developed, the method is validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. wjpsronline.com Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. jchr.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. jchr.orgptfarm.pl

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. ptfarm.pl

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). wjpsronline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jchr.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jchr.org

| Parameter | Typical Condition/Value |

|---|---|

| Chromatographic Column | Reverse-Phase C18 (e.g., 250 x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Linearity Range | 10 - 100 µg/mL (R² > 0.999) |

| LOD | ~0.5 µg/mL |

| LOQ | ~1.5 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and polar nature, stemming from the carboxylic acid and tertiary amine groups. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. chromatographyonline.com

A common derivatization strategy for the carboxylic acid group is esterification, for instance, by reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acidic catalyst to form the corresponding methyl or ethyl ester. This process significantly increases the volatility of the molecule.